4-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride
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Overview
Description
4-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride typically involves the construction of the bicyclic framework followed by functional group modifications. One common method involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, resulting in the formation of substituted 3-azabicyclo[3.3.1]nonane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but may have different functional groups.
4-oxo-2-azabicyclo[3.3.1]nonane-1-carboxylic acid: Another bicyclic compound with a similar framework but different substitution patterns.
Uniqueness
4-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2503204-79-1 |
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Molecular Formula |
C9H14ClNO3 |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
4-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H13NO3.ClH/c11-7-6-2-1-3-9(4-6,5-10-7)8(12)13;/h6H,1-5H2,(H,10,11)(H,12,13);1H |
InChI Key |
DDVXXRHKPJUZII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)(CNC2=O)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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